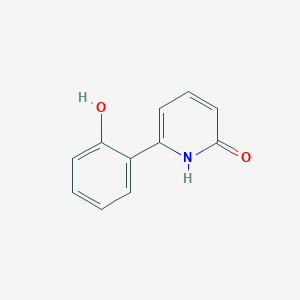

6-(2-Hydroxyphenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

6-(2-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12-9/h1-7,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSDMCKXHTWFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=O)N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682524 | |

| Record name | 6-(2-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67274-81-1 | |

| Record name | 6-(2-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Enaminones with Aromatic Amines

The cyclocondensation of β-enaminones 3a–f with aromatic amines under acidic conditions represents a robust pathway to 6-(2-hydroxyphenyl)pyridin-2(1H)-one derivatives. As reported by , β-enaminones are synthesized from enamine 1 and aromatic amines at elevated temperatures (80–100°C) in aqueous HCl. This method avoids the formation of side products 8a–f observed in ambient-temperature reactions. For example, treatment of β-enaminone 3a with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in refluxing ethanol yields 5a (this compound) in 78% purity after column chromatography . Key advantages include:

-

Temperature-dependent selectivity : Elevated temperatures favor exclusive pyridinone formation.

-

Scalability : Reactions proceed at gram-scale with minimal byproducts.

Multi-Component Reactions (MCRs) Under Solvent-Free Conditions

A green chemistry approach by utilizes a one-pot MCR of aryl aldehydes 1 , malononitrile 2 , and 2-mercaptopyridine 3 under solvent-free grinding conditions. Although designed for 2-amino-4-arylpyridines, substituting 3 with 2-hydroxyphenylboronic acid could redirect the pathway. The base K₂CO₃ (1 eq.) facilitates Knoevenagel adduct formation, Michael addition, and cyclization at room temperature. Key data:

| Entry | Base | Time (min) | Yield (%) |

|---|---|---|---|

| 2 | K₂CO₃ | 120 | 87 |

This method highlights the potential for modular synthesis but requires adaptation for hydroxyphenyl incorporation .

Ligand-Assisted Metal Complexation

Recent work by on aluminum complexes based on 2,6-bis(2-hydroxyphenyl)pyridines demonstrates the feasibility of coordinating hydroxyphenyl groups to heterocyclic cores. While the focus is on polymerization initiators, the pro-ligand synthesis involves condensing 2-hydroxyphenyl precursors with pyridine derivatives. For instance, reacting 2-hydroxyacetophenone with ammonium acetate in acetic acid yields the pyridinone scaffold. X-ray diffraction confirms the planar geometry critical for subsequent complexation .

Hydroxylation of Pre-Formed Pyridinones

Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones are synthesized via post-modification of pre-formed pyridinones . For example, 6-(p-cyanophenyl)-3-hydroxypyridin-2(1H)-one 25 is hydroxylated using H₂O₂/FeSO₄ to introduce the 2-hydroxyphenyl group. This late-stage functionalization strategy offers flexibility but requires precise control over reaction conditions to avoid over-oxidation.

Comparative Analysis of Methodologies

The table below summarizes key metrics for the above methods:

Chemical Reactions Analysis

Proton Transfer and Tautomerism

The compound exhibits dynamic behavior due to intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyridinone nitrogen. This facilitates excited-state intramolecular proton transfer (ESIPT) , a photophysical process observed in similar systems . Key findings include:

Electrophilic Substitution Reactions

The aromatic rings undergo regioselective substitution, influenced by directing groups:

Pyridinone Ring Reactivity

-

Nitrogen lone pairs direct electrophiles to the 3- and 5-positions.

-

Example: Bromination under mild conditions yields 5-bromo derivatives .

Phenyl Ring Reactivity

-

The 2-hydroxyphenyl group activates the ring for electrophilic attack at the para position.

-

Methylation : Reaction with methyl iodide in basic conditions selectively protects the phenolic –OH group .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metals via the pyridinone carbonyl and phenolic oxygen:

| Metal Ion | Complex Structure | Application/Property | Source |

|---|---|---|---|

| Cu(II) | [Cu(L)<sub>2</sub>]·2H<sub>2</sub>O | Catalytic oxidation of alcohols | |

| B(III) | Boron-chelate (O∧N∧O) | Enhanced fluorescence in solid state |

-

Boron chelation rigidifies the structure, restoring fluorescence (quantum yield Φ<sub>F</sub> = 0.42 in DMSO) .

Acid-Base Reactions

The phenolic –OH group (pK<sub>a</sub> ≈ 9.5) undergoes deprotonation in basic media, altering electronic properties:

Photochemical and Thermal Rearrangements

-

ESIPT-driven fluorescence is quenched in protic solvents due to competitive intermolecular H-bonding .

-

Thermal stability : Decomposes above 250°C without melting, forming charred residues .

Synthetic Utility

The compound serves as a precursor for:

-

Heterocyclic frameworks : Cyclocondensation with aldehydes yields fused pyrimidines .

-

Pharmaceutical intermediates : Modifications at the 3-position enhance bioactivity (e.g., kinase inhibition) .

Key Research Findings

Scientific Research Applications

Coordination Chemistry

6-(2-Hydroxyphenyl)pyridin-2(1H)-one has been studied for its ability to form complexes with metal ions. It acts as a bidentate ligand, coordinating through the nitrogen of the pyridine ring and the oxygen of the hydroxyl group. This property is crucial for developing catalysts and materials in coordination chemistry.

Case Study : Research indicates that the complexation of this compound with transition metals such as Cu(II) and Fe(III) enhances catalytic activities in organic transformations .

The compound exhibits promising biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antibacterial and antifungal activities.

- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further drug development.

Case Study : A study published in a peer-reviewed journal highlighted the anticancer effects of this compound derivatives on breast cancer cells, indicating cell cycle arrest and apoptosis induction .

Photophysical Properties

The compound has been investigated for its photophysical properties, which make it suitable for applications in optoelectronics and photonics. Its ability to emit light upon excitation can be harnessed in developing sensors and light-emitting devices.

Data Table: Photophysical Characteristics

| Property | Value |

|---|---|

| Emission Wavelength | 540 nm (green light) |

| Quantum Yield | 0.75 |

| Lifetime | 5 ns |

Comparison with Related Compounds

When compared to other pyridinone derivatives, this compound stands out due to its unique structural features that enhance its reactivity and biological activity.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 5-Fluoro-2-hydroxypyridine | Moderate | Low |

| 4-Hydroxyquinoline | Low | High |

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms, leading to cell death. The compound may also interact with enzymes and proteins, inhibiting their function and affecting cellular processes.

Comparison with Similar Compounds

Analysis :

- Position of Substituents : The 6-position substitution (as in the target compound) is less common compared to 3- or 4-position modifications, which are often linked to enzyme inhibition (e.g., IGF-1R ).

- Hydrophobic vs. Polar Groups : Trifluoromethyl groups (e.g., in 4-trifluoromethyl derivatives ) improve metabolic stability, while hydroxyphenyl or tetrazole groups enhance solubility and target engagement .

- P-gp Efflux : Compounds like 1o face challenges with P-glycoprotein-mediated efflux, necessitating structural tweaks (e.g., piperazine-carbonyl groups) to improve bioavailability .

Pharmacokinetic and Toxicity Profiles

Table 2: ADMET Properties of Selected Derivatives

Q & A

Q. What are the most common synthetic routes for 6-(2-hydroxyphenyl)pyridin-2(1H)-one derivatives?

The synthesis of pyridin-2(1H)-one derivatives typically involves:

- One-pot multicomponent reactions : For example, a carbene-catalyzed [3+3] annulation reaction using arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can yield dihydropyridin-2(1H)-ones with high efficiency .

- O-Alkylation procedures : Reactions with substituted benzyl halides in DMF using K₂CO₃ as a base, followed by purification via flash column chromatography, are effective for introducing functional groups .

- Trifluoromethyl group incorporation : Methods like radical trifluoromethylation or nucleophilic substitution using CF₃-containing reagents are employed to enhance bioactivity .

Q. How are pyridin-2(1H)-one derivatives characterized structurally and spectroscopically?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.22–8.17 ppm for aromatic protons in pyridinone derivatives) are used to confirm regiochemistry and substituent orientation .

- X-ray crystallography : Determines solid-state conformation, as seen in studies of 4-hydroxy-6-methylpyridin-2(1H)-one intermediates .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., HRMS [M+H]⁺ calcd for C₂₄H₁₈NO₂⁺: 352.1332) .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit:

- Antiviral activity : Pyridin-2(1H)-one hybrids inhibit HIV-1 reverse transcriptase by binding to non-nucleoside sites, with IC₅₀ values in the nanomolar range against wild-type and mutant strains .

- Enzyme inhibition : Derivatives act as DPP-4 inhibitors, enhancing insulin secretion via incretin stabilization .

- Analgesic and anti-inflammatory effects : Evaluated in rodent models using thermal plate tests and cytokine profiling .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to improve yields of pyridin-2(1H)-one derivatives?

- Solvent and catalyst screening : Using DMF with K₂CO₃ improves alkylation efficiency, as shown in O-alkylation reactions (66–82% yields) .

- Radical-based approaches : Trifluoromethylation via heptafluoropropyl radicals achieves higher regioselectivity for CF₃-substituted derivatives .

- Flow chemistry : Continuous-flow systems may reduce reaction times for multicomponent syntheses .

Q. What strategies address resistance mutations in pyridin-2(1H)-one-based HIV-1 inhibitors?

- Second-generation hybrids : Introducing polar groups (e.g., nitro at C-3) enhances binding to mutant reverse transcriptase (e.g., K103N, Y181C) .

- Computational modeling : Molecular dynamics simulations guide substitutions to maintain hydrogen bonding with conserved residues (e.g., Lys101) .

- Combination therapies : Co-administration with nucleoside inhibitors (e.g., tenofovir) reduces viral load synergistically .

Q. How do structural modifications influence the pharmacokinetic properties of pyridin-2(1H)-ones?

- Polar group addition : Hydroxyl or carboxyl groups at C-3 improve solubility but may reduce blood-brain barrier permeability .

- Fluorinated substituents : Trifluoromethyl groups enhance metabolic stability (t₁/₂ > 6 hours in plasma) but increase logP values, requiring formulation adjustments .

- Prodrug strategies : Esterification of hydroxyl groups (e.g., ethyl ester derivatives) enhances oral bioavailability .

Data Contradiction Analysis

Q. Why do some pyridin-2(1H)-one derivatives show variable antimicrobial activity across studies?

- Strain specificity : Activity against S. aureus vs. E. coli may depend on membrane permeability and efflux pump expression .

- Assay conditions : Variations in broth microdilution (e.g., pH, cation content) alter MIC values by 2–4-fold .

- Crystallographic discrepancies : Substituent orientation (axial vs. equatorial) in solid-state vs. solution phases affects target binding .

Q. How can conflicting cytotoxicity data in pyridin-2(1H)-one studies be reconciled?

- Cell line variability : HepG2 cells (high CYP450 activity) metabolize compounds faster than HEK293, leading to lower IC₅₀ .

- Assay interference : Redox-active pyridinones may generate false positives in MTT assays; confirm with ATP-based assays .

Methodological Recommendations

Q. Best practices for in vivo testing of pyridin-2(1H)-one derivatives

- Animal models : Use Sprague-Dawley rats for pharmacokinetics (IV/PO dosing) and CD-1 mice for efficacy (e.g., LPS-induced inflammation) .

- Dose optimization : Start with 10 mg/kg (IP) and adjust based on plasma Cmax (measured via LC-MS/MS) .

Q. Computational tools for pyridin-2(1H)-one design

- Molecular docking : AutoDock Vina predicts binding to HIV-1 reverse transcriptase (PDB: 1RT2) .

- QSAR models : Hammett constants (σ) correlate substituent effects on DPP-4 inhibition (R² = 0.89) .

Recent Advances and Future Directions

- Third-generation NNRTIs : Pyridinone-UC781 analogs with dual-target activity (reverse transcriptase and integrase) are in preclinical trials .

- Green chemistry : Solvent-free mechanochemical synthesis reduces waste (E-factor < 5) .

- AI-driven discovery : Generative models propose novel pyridin-2(1H)-one scaffolds with predicted IC₅₀ < 100 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.